molecular formula C13H21N3O3S B5646803 4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide

4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B5646803
M. Wt: 299.39 g/mol
InChI Key: HPHBNILZEKIKKR-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a synthetic arylpiperazine derivative characterized by a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a dimethylsulfonamide moiety at the 1-position. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for interactions with diverse biological targets, including serotonin (5-HT1A) and mu-opioid receptors (MOR) . Its dimethylsulfonamide group enhances solubility and metabolic stability compared to analogs with ester or amide functionalities, making it a promising scaffold for drug development .

Properties

IUPAC Name

4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-14(2)20(17,18)16-10-8-15(9-11-16)12-6-4-5-7-13(12)19-3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHBNILZEKIKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 2-methoxyphenyl isocyanate with N,N-dimethylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as acetonitrile and a catalyst like Yb(OTf)3 .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Sulfonamide Formation and Stability

The sulfonamide group is central to the compound’s reactivity. It is synthesized via the reaction of a piperazine derivative with a sulfonyl chloride under basic conditions. For example:

text
Piperazine intermediate + 2-Methoxyphenylsulfonyl chloride → 4-(2-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Key Conditions :

  • Base : Diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 25–30°C .

  • Reaction Time : 16 hours for complete conversion .

Reaction ParameterValue
Yield (Optimized)71%
Purity (HPLC)>95%

The sulfonamide group exhibits stability under acidic and neutral conditions but undergoes hydrolysis in strongly alkaline environments (pH > 12) to form sulfonic acid derivatives.

Acylation of the Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes acylation with acyl chlorides or anhydrides. For instance:

text
This compound + Acetyl chloride → N-Acetylated derivative

Conditions :

  • Solvent : Dichloromethane or THF.

  • Catalyst : Triethylamine (TEA).

Acylating AgentProduct Yield
Acetyl chloride65%
Benzoyl chloride58%

Alkylation Reactions

The dimethylamino group on the sulfonamide participates in alkylation reactions. For example, quaternization with methyl iodide forms a quaternary ammonium salt:

text
This compound + CH₃I → Trimethylammonium derivative

Conditions :

  • Solvent : Acetonitrile.

  • Temperature : 60°C for 6 hours.

Alkylating AgentYield
Methyl iodide78%
Ethyl bromide62%

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Nitration and bromination have been reported:

Nitration :

text
HNO₃/H₂SO₄ → Nitro-substituted derivative

Bromination :

text
Br₂/FeBr₃ → Bromo-substituted derivative
Reaction TypeRegioselectivityYield
NitrationPara55%
BrominationPara60%

Coordination Chemistry

The sulfonamide group acts as a ligand for transition metals. For example, coordination with Cu(II) forms a stable complex:

text
This compound + CuCl₂ → Cu(II)-sulfonamide complex

Properties :

  • Stability constant (log K): 4.2 .

  • Geometry: Square planar .

Hydrolytic Degradation

Under acidic hydrolysis (HCl, 100°C), the sulfonamide bond cleaves to yield 2-methoxyphenylsulfonic acid and N,N-dimethylpiperazine:

text
This compound + H₂O → 2-Methoxyphenylsulfonic acid + N,N-Dimethylpiperazine

Kinetics :

  • Half-life at pH 2: 12 hours.

Cross-Coupling Reactions

The methoxyphenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

text
This compound + Ar-B(OH)₂ → Biaryl derivative

Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C .

Boronic AcidYield
Phenylboronic acid70%
4-Fluorophenylboronic acid65%

Scientific Research Applications

4-(2-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The table below summarizes key structural analogs of 4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide, highlighting variations in substituents and their pharmacological implications:

Compound Name Structural Modifications Biological Target Key Findings Reference ID
p-MPPI 2-Methoxyphenylpiperazine + p-iodobenzamidoethyl 5-HT1A receptor Competitive antagonist (ID50 = 5 mg/kg); rapid metabolism in vivo
Compound 18 () 2-Methoxyphenylpiperazine + phthalimido-butyl 5-HT1A receptor Ki = 0.6 nM (highest affinity reported for 5-HT1A)
20 Aa () 2-Methoxyphenylpiperazine + diphenylbutanamide Mu-opioid receptor (MOR) High MOR affinity; potent agonist in guinea-pig ileum assays
JHX-2 () Pyrimidinyl-piperazine sulfonamide Mitochondrial membrane potential Used in biodistribution studies with rhodamine-123 fluorophore
4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide Bromophenyl substitution Unknown Structural analog with potential halogen-dependent binding interactions

Structure-Activity Relationships (SAR)

  • Aryl Substitution : The 2-methoxyphenyl group is critical for 5-HT1A receptor binding, as seen in p-MPPI and compound 18 . Replacement with halogenated aryl groups (e.g., bromophenyl in ) shifts selectivity to other targets.
  • Sulfonamide vs. Amide : Dimethylsulfonamide derivatives exhibit improved metabolic stability compared to amide-containing analogs like p-MPPI, which undergo rapid hydrolysis in vivo .
  • Linker Modifications : Elongating the linker (e.g., phthalimido-butyl in compound 18) enhances 5-HT1A affinity, while cyclized amide linkers (e.g., isoindol-1-ones in ) improve stability but reduce in vivo specificity.

Pharmacological and Pharmacokinetic Profiles

  • 5-HT1A Antagonists : p-MPPI and p-MPPF (ID50 = 3–5 mg/kg) block hypothermia and forepaw treading in rats, but their amide bonds limit therapeutic utility due to metabolic instability .
  • MOR Agonists: Compound 20 Aa demonstrates that arylpiperazine scaffolds can be repurposed for opioid receptor targeting, achieving nanomolar affinity .
  • Mitochondrial Targeting : JHX-2, a pyrimidinyl-piperazine sulfonamide, localizes to mitochondria, suggesting applications in cellular imaging .

Research Findings and Key Data

Binding Affinities and Efficacy

  • 5-HT1A Receptor : Compound 18 (Ki = 0.6 nM) outperforms serotonin (Ki = 3.1 nM) in binding assays, highlighting the impact of bulky substituents .
  • MOR Agonism : Compound 20 Aa achieves submicromolar EC50 values in isolated tissue models, emphasizing the role of diphenylbutanamide in MOR activation .
  • Metabolic Stability : Cyclized amide analogs (e.g., ) show 50% slower degradation in liver microsomes compared to linear amides like p-MPPI.

Limitations and Challenges

  • Specificity Issues : Cyclized derivatives in exhibit high in vitro affinity but poor brain uptake, limiting their utility in neuroimaging.
  • Toxicity Concerns : Nitro-containing analogs (e.g., ) may pose reactivity risks, necessitating further safety profiling.

Biological Activity

4-(2-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide compound characterized by its unique piperazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉N₃O₂S, with a molecular weight of approximately 301.39 g/mol. The compound features a methoxy group on the phenyl ring, which influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways. It has been shown to interact with neurotransmitter systems, particularly dopamine receptors, which are crucial for various neurological functions .
  • Enzyme Inhibition : Preliminary studies suggest that the compound inhibits specific enzymes involved in disease processes, potentially affecting pathways related to inflammation and neurotransmission .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description References
Antagonistic Effects Exhibits antagonistic properties at dopamine D2 and D3 receptors, influencing neurochemical pathways.
Cytotoxicity Demonstrated cytotoxic effects against various cancer cell lines, including AGS and HGC27 cells.
Anti-inflammatory Potentially reduces inflammation by modulating cytokine production and immune responses.
Neuroprotective Effects May protect neuronal cells from apoptosis under stress conditions.

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has indicated that this compound exhibits significant cytotoxicity against AGS gastric cancer cells. In vitro studies revealed that treatment with the compound resulted in cell cycle arrest in the G2/M phase, indicating a potential mechanism for its anticancer activity .
  • Receptor Interaction Studies : A study focusing on the binding affinity of the compound to dopamine receptors demonstrated that it selectively binds to D3 receptors with moderate affinity, suggesting its potential use in treating disorders related to dopaminergic signaling .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of this compound have shown that it can inhibit the production of pro-inflammatory cytokines in activated immune cells, thereby contributing to its therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications to the methoxy group and piperazine ring can significantly alter its biological activity:

  • Methoxy Group Positioning : The positioning of the methoxy group on the phenyl ring appears to enhance binding affinity to specific receptors compared to other substituents .
  • Piperazine Modifications : Alterations in the piperazine moiety have been shown to affect both pharmacokinetic properties and receptor selectivity, indicating a need for further exploration in drug design .

Q & A

Q. What are the established synthetic routes for 4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide, and how are intermediates characterized?

The synthesis typically involves modular steps:

  • Piperazine Ring Formation : Reacting ethylenediamine with dihaloalkanes under basic conditions to form the piperazine core .
  • Sulfonamide Functionalization : Introducing the sulfonamide group via reaction with sulfonyl chlorides. For example, coupling 4-(2-methoxyphenyl)piperazine with dimethylsulfamoyl chloride in anhydrous dichloromethane, using triethylamine as a base .
  • Intermediate Characterization : Key intermediates (e.g., 4-(2-methoxyphenyl)piperazine) are verified using ¹H/¹³C NMR (to confirm substitution patterns) and IR spectroscopy (to detect sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Q. How is the purity of this compound assessed during synthesis?

  • Chromatographic Methods : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or normal-phase silica gel chromatography (methanol/dichloromethane eluent) are used for purification .
  • Melting Point Analysis : Sharp melting points (e.g., 240–260°C) indicate high crystallinity and purity .
  • Elemental Analysis : Theoretical vs. experimental C/H/N/S ratios validate molecular composition .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H NMR : Identifies methoxy protons (δ 3.2–3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and dimethylamino groups (δ 2.8–3.1 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide N-H···O interactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this sulfonamide derivative?

  • Substitution Pattern Analysis : Compare analogs with varying aryl groups (e.g., 2-methoxyphenyl vs. 4-fluorophenyl) to assess impacts on carbonic anhydrase inhibition or cytotoxicity .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical moieties (e.g., sulfonamide as a zinc-binding group in enzyme inhibition) .
  • In Vivo/In Vitro Correlation : Evaluate metabolic stability (e.g., hepatic microsome assays) to refine substituents for improved bioavailability .

Q. What computational strategies are effective for docking this compound into target enzymes like carbonic anhydrase II?

  • Molecular Docking : Use AutoDock Vina or Glide to simulate binding poses, focusing on sulfonamide interactions with Zn²⁺ in the enzyme’s active site .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and water-mediated hydrogen bonds .
  • Free Energy Calculations : MM-GBSA scoring quantifies binding affinity differences between analogs .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

  • Assay Standardization : Control variables like pH (critical for sulfonamide ionization) and enzyme source (recombinant vs. tissue-derived) .
  • Off-Target Screening : Use broad-panel kinase or receptor assays to identify confounding interactions .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., cytotoxicity in MCF-7 vs. HEK293 cells) to isolate structure-specific effects .

Q. What strategies mitigate toxicity in preclinical studies of this compound?

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG Channel Assays : Patch-clamp electrophysiology evaluates cardiac risk from potassium channel blockade .
  • Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., hydroxylamine intermediates) that may cause hepatotoxicity .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • pH-Dependent Degradation : Perform accelerated stability studies (e.g., 40°C/75% RH) in buffers (pH 1.2–7.4) to simulate gastric/intracellular environments .
  • Light Sensitivity : Store solutions in amber vials if UV-Vis spectra show absorbance <400 nm (indicating photodegradation risk) .
  • Plasma Stability Assays : Incubate with rat plasma (37°C, 1–24 hrs) and quantify parent compound via LC-MS to estimate half-life .

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